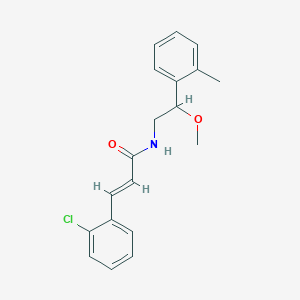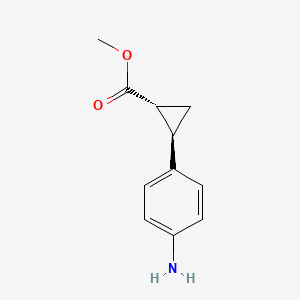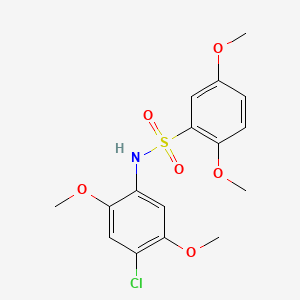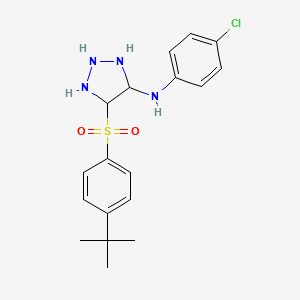
(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide, also known as CAY10591, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of acrylamides and has shown promising results in various scientific studies.
Applications De Recherche Scientifique
Polymeric Materials and Copolymers
Acrylamide derivatives are extensively explored for their applications in creating novel polymeric materials. For instance, acrylamides have been utilized to synthesize thermoresponsive polymers with tunable properties, offering potential in biocompatible materials and drug delivery systems. The synthesis and solution properties of poly[oligo(ethylene glycol) (meth)acrylamides] demonstrate improved solubility and temperature-sensitive behaviors, highlighting their utility in designing PEG analogues with enhanced performance (Chua et al., 2012). Furthermore, copolymerization studies, such as those involving 4-chlorophenyl acrylate, underscore the relevance of acrylamide derivatives in developing materials with specific mechanical and thermal properties for industrial applications (Thamizharasi et al., 1999).
Catalysis and Environmental Applications
Acrylamide derivatives also find applications in catalysis and environmental remediation. The design of microreactors incorporating Pd nanoparticles immobilized on poly[styrene-co-2-(acetoacetoxy)ethyl methacrylate-co-acrylamide] microspheres for the hydrodechlorination of chlorophenols in water exemplifies the innovative use of these compounds in catalytic processes (Lan et al., 2010). This application is particularly significant for the detoxification of hazardous substances and highlights the environmental significance of acrylamide derivatives.
Biochemical and Pharmaceutical Research
In the realm of biochemical and pharmaceutical research, acrylamide derivatives are valuable for synthesizing compounds with potential biological activity. The development of focused compound libraries based on acrylamide structures for exploring broad-spectrum cytotoxic agents against various cancer cell lines is a testament to their utility in drug discovery and development (Tarleton et al., 2013). Moreover, the synthesis of herbicidal inhibitors of PSII electron transport from 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which share structural similarities with the query compound, showcases the agricultural applications of acrylamide derivatives (Wang et al., 2004).
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-14-7-3-5-9-16(14)18(23-2)13-21-19(22)12-11-15-8-4-6-10-17(15)20/h3-12,18H,13H2,1-2H3,(H,21,22)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXTXENWNLYZDD-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C=CC2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(CNC(=O)/C=C/C2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2800275.png)

![3-(4-Chlorophenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2800278.png)
![1-[(3S,4R)-3-Amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-(1-benzothiophen-3-yl)ethanone;hydrochloride](/img/structure/B2800279.png)


![4-[4-(5-Bromo-2-chloropyridine-3-carbonyl)piperazin-1-yl]quinoline](/img/structure/B2800282.png)
![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2800286.png)

![1-{2-[(4-chlorobenzyl)sulfanyl]acetyl}tetrahydro-3H-pyrazol-3-one](/img/structure/B2800290.png)
![3-(4-bromophenyl)-8-fluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2800292.png)
![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2800293.png)